molecular formula C9H16N2O2S2 B13944760 1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide

1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13944760
M. Wt: 248.4 g/mol
InChI Key: WGOSFKRWXKLCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thioamide with α-haloketones under basic conditions to form the thiazole ring . The isopropyl group can be introduced via alkylation, and the dimethylmethanesulfonamide group can be added through sulfonamide formation reactions.

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound’s sulfonamide group can interact with proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-isopropylthiazol-5-yl)-N,N-dimethylmethanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the dimethylmethanesulfonamide moiety differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .

Properties

Molecular Formula

C9H16N2O2S2

Molecular Weight

248.4 g/mol

IUPAC Name

N,N-dimethyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide

InChI

InChI=1S/C9H16N2O2S2/c1-7(2)9-10-5-8(14-9)6-15(12,13)11(3)4/h5,7H,6H2,1-4H3

InChI Key

WGOSFKRWXKLCIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(S1)CS(=O)(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.